CID 122130682
Description
Significance as a Central Metabolite in Cellular Metabolism
D-Glucose-6-phosphate is a fundamental intermediate in cellular metabolism, acting as a critical branch point for several major metabolic routes. wikipedia.orgtuscany-diet.netnih.gov The phosphorylation of glucose to form G6P, a reaction catalyzed by hexokinase or glucokinase, effectively traps glucose within the cell, as the added phosphate (B84403) group prevents it from being transported back across the cell membrane. wikipedia.orgbionity.com This initial step is crucial for committing glucose to intracellular metabolism.
The concentration of G6P within the cell serves as a key indicator of the cell's energy status and dictates the subsequent metabolic fate of the glucose molecule. nih.govresearchgate.net Cells have the remarkable ability to adjust their metabolic processes based on the availability of nutrients and energy, and G6P is at the heart of this regulation. nih.govsemanticscholar.org The ability to switch between anabolic (building up) and catabolic (breaking down) processes is essential for cellular growth and maintenance, with G6P serving as the pivotal decision-maker. nih.govresearchgate.net
Interconnection with Major Metabolic Pathways
D-Glucose-6-phosphate stands at the crossroads of several essential metabolic pathways, highlighting its central role in cellular biochemistry. wikipedia.orgtuscany-diet.netnih.gov Its fate is intricately linked to the immediate and long-term needs of the cell.
The primary metabolic pathways branching from G6P include:
Glycolysis: This is the primary route for the breakdown of glucose to generate ATP, the main energy currency of the cell. wikipedia.orgvaia.com G6P is isomerized to fructose-6-phosphate (B1210287), initiating a series of reactions that ultimately produce pyruvate (B1213749). nih.gov
Pentose (B10789219) Phosphate Pathway (PPP): This pathway runs parallel to glycolysis and is crucial for producing NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738). wikipedia.orgjackwestin.comlibretexts.org NADPH is essential for reductive biosynthetic reactions and for protecting the cell against oxidative stress. libretexts.orgnih.gov The first and rate-limiting step of the PPP is the dehydrogenation of G6P by glucose-6-phosphate dehydrogenase. tuscany-diet.netlibretexts.org
Glycogen (B147801) Synthesis: In times of high blood glucose, G6P can be converted to glucose-1-phosphate and then stored as glycogen, primarily in the liver and muscles. wikipedia.orgbionity.com This process provides an efficient mechanism for storing excess glucose for later use. wikipedia.org
Hexosamine Pathway: A smaller portion of G6P can enter the hexosamine pathway, which produces precursors for glycosylation reactions, important for the synthesis of glycoproteins, glycolipids, and proteoglycans. tuscany-diet.netnih.gov
Gluconeogenesis: In the liver, G6P can be dephosphorylated back to free glucose by the enzyme glucose-6-phosphatase and released into the bloodstream to maintain blood glucose levels during fasting. nih.govvaia.com
The dynamic allocation of G6P among these pathways is tightly regulated, ensuring that the cell can respond effectively to changing physiological demands. nih.govlibretexts.org For instance, rapidly dividing cells may divert more G6P into the pentose phosphate pathway to support DNA and RNA synthesis, while muscle cells during exercise will primarily utilize G6P for energy production through glycolysis. nih.govkhanacademy.org
Table 1: Properties of D-Glucose-6-phosphate disodium (B8443419) salt
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | G-6-P-Na2, Robison ester disodium salt | sigmaaldrich.comcymitquimica.com |
| Molecular Formula | C₆H₁₁Na₂O₉P | himedialabs.comthermofisher.com |
| Molecular Weight | 304.10 g/mol (anhydrous basis) | sigmaaldrich.comcymitquimica.com |
| CAS Number | 3671-99-6 | sigmaaldrich.comhimedialabs.comthermofisher.com |
| Appearance | White powder | sigmaaldrich.comcymitquimica.com |
| Solubility | Soluble in water | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Structure
2D Structure
Properties
CAS No. |
3671-99-6 |
|---|---|
Molecular Formula |
C6H13Na2O9P |
Molecular Weight |
306.12 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/t3-,4+,5+,6+;;/m0../s1 |
InChI Key |
UUYHWNKAOZTLOW-FAOVPRGRSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Other CAS No. |
3671-99-6 |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Related CAS |
3671-99-6 112898-35-8 54010-71-8 |
Origin of Product |
United States |
Enzymatic Interactions and Regulatory Mechanisms Involving D Glucose 6 Phosphate
D-Glucose-6-Phosphate Dehydrogenase (G6PDH)
D-Glucose-6-phosphate dehydrogenase (G6PDH) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org This pathway is a major source of NADPH, a crucial reductant for various biosynthetic processes and for protecting the cell against oxidative stress. pnas.orgnih.gov The enzyme catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. wikipedia.org
Kinetic Characterization and Catalytic Mechanisms
The kinetic behavior of G6PDH has been extensively studied to understand its efficiency and mechanism of action. The enzyme typically follows a sequential ordered or random-order kinetic mechanism, where both the substrate (G6P) and the cofactor (NADP+) must bind to the enzyme before the reaction can proceed. dntb.gov.uamdpi.com Some studies suggest a rapid-equilibrium random-order mechanism, where either substrate can bind independently to the enzyme prior to the catalytic step. mdpi.comresearchgate.net
The catalytic mechanism involves a critical histidine residue within the active site that acts as a general base. ebi.ac.uk This histidine abstracts a proton from the C1-hydroxyl group of G6P, facilitating the transfer of a hydride ion from the C1 position of G6P to the C4 position of the nicotinamide (B372718) ring of NADP+. ebi.ac.uk An aspartate residue is also crucial, as it forms a hydrogen bond with the histidine, lowering its pKa and enabling it to function effectively as a general base. ebi.ac.uk
The kinetic parameters of G6PDH can vary between species and even between different isoforms within the same organism. These parameters provide insights into the enzyme's affinity for its substrates and its maximum catalytic rate.
| Organism | Km for G6P (µM) | Km for NADP+ (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Helicobacter pylori | Variable (2.5 to 300) | Variable (2.5 to 200) | 70 | nih.gov |
| Homo sapiens | Not specified | Not specified | 233 | nih.gov |
| Pseudomonas aeruginosa | Not specified | Not specified | 540 | nih.gov |
| Aspergillus oryzae | Not specified | Not specified | 1000 | nih.gov |
| Thermotoga maritima | Not specified | Not specified | 35000 | nih.gov |
| Gluconacetobacter diazotrophicus | Not specified | Not specified | 293181 | nih.gov |
Allosteric Regulation by Cofactors (e.g., NADP+) and Other Molecules
The activity of G6PDH is tightly regulated to meet the cell's demand for NADPH. A primary regulatory mechanism is the feedback inhibition by NADPH. The ratio of NADPH to NADP+ in the cytosol is typically high, around 100:1, which keeps G6PDH activity in check. wikipedia.org When NADPH is consumed in biosynthetic reactions, the resulting increase in the NADP+ level stimulates G6PDH to produce more NADPH. wikipedia.org
Interestingly, G6PDH possesses two distinct NADP+ binding sites: a catalytic site and a structural site located approximately 25 Å from the active site. pnas.orgnih.gov The binding of NADP+ to the structural site is crucial for the enzyme's stability and catalytic activity. nih.gov Cryo-electron microscopy studies have revealed that the binding of this structural NADP+ induces a conformational change in the C-terminal region of the enzyme, which in turn allosterically promotes the binding of G6P and catalysis. pnas.orgnih.gov This highlights a sophisticated allosteric mechanism where a cofactor binding at a distant site directly influences the enzyme's catalytic function. consensus.app
In some organisms, like cyanobacteria, G6PDH activity is regulated by another protein called OpcA. The binding of OpcA to the G6PDH tetramer induces conformational changes in the active site. The regulatory effect of OpcA is redox-sensitive; it enhances G6PDH activity when oxidized and inhibits it when reduced, a mechanism mediated by intramolecular disulfide bridges in OpcA. pnas.org
Post-Translational Modifications and Activity Modulation
The activity of G6PDH is further fine-tuned by various post-translational modifications (PTMs), which can alter the enzyme's stability, kinetic properties, and oligomeric state. researchgate.netresearchgate.netnih.govx-mol.com These modifications provide a rapid and reversible means of controlling G6PDH function in response to cellular signals.
Key PTMs that regulate G6PDH activity include:
In certain pathological conditions, such as some forms of leukemia, G6PDH can undergo modifications that alter its isoelectric point and decrease its affinity for G6P, suggesting an accelerated molecular aging process. nih.gov
Isoforms and Functional Divergence
Many organisms express multiple isoforms of G6PDH, which can be localized to different cellular compartments, such as the cytosol and plastids in plants, and exhibit distinct functional properties. nih.govuniprot.org The presence of different isoforms allows for specialized roles in various tissues and under different metabolic conditions.
For example, in sheep (Ovis aries), two cDNA transcripts for G6PDH have been identified, og6pda and og6pdb, with the latter being a product of alternative splicing. nih.gov The expression of these isoforms is regulated by the animal's energy balance. During a positive energy balance, the expression of the oG6PDA protein isoform increases significantly, while the oG6PDB isoform decreases. nih.gov This differential regulation suggests distinct physiological roles for each isoform, likely related to the supply of NADPH for processes like fatty acid synthesis in adipose tissue. nih.gov
In the plant Arabidopsis thaliana, there are cytosolic and plastidial isoforms of G6PDH. nih.gov Studies using mutants have shown that the activities of the two cytosolic isoforms can be reciprocally increased in single mutants, indicating a compensatory mechanism. nih.gov The functional divergence of these isoforms is crucial for providing NADPH for various metabolic needs, including oil accumulation in developing seeds. nih.gov
Glucose-6-Phosphatase (G6Pase)
Glucose-6-phosphatase (G6Pase) is a key enzyme in glucose homeostasis, primarily found in the liver and kidneys. nih.gov It catalyzes the hydrolysis of D-glucose-6-phosphate to glucose and inorganic phosphate, a critical step in both gluconeogenesis and glycogenolysis that allows the release of free glucose into the bloodstream. nih.govnih.gov
Hydrolysis Mechanism and Substrate Specificity
G6Pase is an integral membrane protein of the endoplasmic reticulum (ER), with its active site facing the ER lumen. nih.govnih.govyoutube.com This compartmentalization necessitates a system of transporters to move its substrate and products across the ER membrane. The hydrolysis of G6P by G6Pase is part of a multi-component system that includes:
Recent cryo-electron microscopy studies of human G6Pase have provided significant insights into its structure and catalytic mechanism. The enzyme consists of nine transmembrane helices and possesses a large catalytic pocket facing the ER lumen. nih.gov The binding of G6P induces substantial conformational changes in this pocket, facilitating the proper positioning of the substrate for hydrolysis. nih.gov
While G6Pase in the context of the intact ER membrane is highly specific for G6P, this specificity is largely conferred by the G6P transporter (T1). nih.gov The catalytic subunit itself, when isolated, can act on a broader range of phosphate compounds. nih.gov The system's substrate specificity ensures that only G6P is hydrolyzed, maintaining tight control over glucose release. The enzyme's activity is crucial for maintaining blood glucose levels, and its dysfunction leads to severe metabolic disorders like glycogen (B147801) storage disease type I. nih.govnih.gov
| Compound Name |
|---|
| D-Glucose-6-phosphate |
| D-Glucose-6-phosphate disodium (B8443419) salt |
| 6-phosphoglucono-δ-lactone |
| NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate) |
| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) |
| Glucose |
| Inorganic phosphate |
| O-linked β-N-Acetylglucosamine |
Inhibitors and Modulators in Research Paradigms
The study of enzymes that produce or consume G6P has been greatly advanced by the use of specific inhibitors and modulators. These tools are invaluable in research for dissecting metabolic pathways and understanding their roles in both normal physiology and disease states.
Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors: G6PD is the rate-limiting enzyme of the pentose phosphate pathway, which generates NADPH. frontiersin.org Inhibition of G6PD is a therapeutic strategy being explored for cancer and other diseases. frontiersin.orgnih.govfrontiersin.org
Steroidal Inhibitors: Dehydroepiandrosterone (DHEA) is a well-known uncompetitive inhibitor of G6PD. nih.govnih.gov Novel derivatives of DHEA have been synthesized to improve potency and explore the structure-activity relationship for G6PD inhibition. nih.gov
Non-steroidal Inhibitors: High-throughput screening has identified non-steroidal inhibitors, such as Wedelolactone, which inhibits G6PD in a non-competitive and reversible manner. nih.gov Other identified scaffolds include thienopyrimidines and quinazolinones. nih.gov 6-aminonicotinamide (B1662401) (6-AN) is another standard inhibitor used in research to block the G6PD activity and sensitize cancer cells to treatments like cisplatin (B142131). frontiersin.orgresearchgate.net
Glucose-6-Phosphatase (G6Pase) Inhibitors: G6Pase is crucial for releasing free glucose into the bloodstream, making it a key player in glucose homeostasis. scbt.com Inhibitors of this enzyme are used to study the regulation of glucose production. Examples include bpV(pic) and Thielavin A, which modulate the enzyme's catalytic activity and are used to explore its function in metabolic processes. scbt.com
Phosphoglucose (B3042753) Isomerase (PGI) Inhibitors: PGI catalyzes the reversible isomerization of G6P to fructose-6-phosphate (B1210287). Erythrose-4-phosphate (E4P) is a known inhibitor of PGI. ahajournals.orgnih.gov Research using E4P in cardiomyocytes has demonstrated that inhibiting PGI leads to the accumulation of G6P. ahajournals.orgnih.govresearchgate.net This accumulation was shown to correlate with the activation of the mTOR signaling pathway, linking glycolytic flux directly to cell growth and protein synthesis. nih.govresearchgate.netahajournals.org
| Enzyme | Inhibitor/Modulator | Type of Inhibition/Modulation | Research Application |
|---|---|---|---|
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Dehydroepiandrosterone (DHEA) | Uncompetitive | Studying the role of the pentose phosphate pathway in cancer and infectious diseases. nih.govnih.gov |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Wedelolactone | Non-competitive, Reversible | Identified as a potential anti-cancer agent through high-throughput screening. nih.gov |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | 6-aminonicotinamide (6-AN) | Inhibitor | Used to reverse cisplatin resistance in lung cancer cells by disrupting redox homeostasis. frontiersin.org |
| Glucose-6-Phosphatase (G6Pase) | bpV(pic) | Potent Inhibitor | Studying the regulation of hepatic glucose production and energy homeostasis. scbt.com |
| Phosphoglucose Isomerase (PGI) | Erythrose-4-phosphate (E4P) | Inhibitor | Investigating the control of glycolytic flux and its link to signaling pathways like mTOR. ahajournals.orgnih.gov |
Role in Glucose Homeostasis Regulation
G6P is a central molecule in maintaining glucose homeostasis, particularly through its metabolism in the liver. nih.gov The liver is a primary organ for both storing glucose as glycogen after a meal and producing glucose during fasting to maintain stable blood sugar levels. nih.govyoutube.com
When blood glucose is high, G6P levels in the liver rise, promoting glycogen synthesis for storage. wikipedia.org G6P acts as an allosteric activator of glycogen synthase, the key enzyme for glycogen production. wikipedia.orgdiabetesjournals.org Conversely, during periods of low blood glucose, the liver breaks down glycogen (glycogenolysis) to G6P, which is then hydrolyzed by glucose-6-phosphatase (G6Pase) to release free glucose into the circulation. diabetesjournals.orgcapes.gov.br
G6P also exerts regulatory control over glycogenolysis. It stimulates the dephosphorylation and inactivation of glycogen phosphorylase, the enzyme responsible for glycogen breakdown. diabetesjournals.org This dual action—activating synthesis and inhibiting breakdown—ensures that glycogen metabolism is efficiently controlled in response to the cell's energy status and the body's homeostatic needs. diabetesjournals.org Dysregulation of G6P metabolism, through changes in enzymes like glucokinase or G6Pase, can contribute to impaired glucose homeostasis observed in conditions like diabetes. diabetesjournals.org
Hexokinases (HK) and Glucokinases (GK)
The first committed step in glucose metabolism is its phosphorylation to D-Glucose-6-phosphate, a reaction catalyzed by hexokinases (HK) or, in specific tissues, by its isoenzyme glucokinase (GK), also known as hexokinase IV. proteopedia.orgnih.gov This irreversible reaction traps glucose inside the cell, as the negatively charged phosphate group prevents it from crossing the cell membrane. wikipedia.orgnih.govwikipedia.org
D-Glucose Phosphorylation and Enzyme Kinetics
Hexokinases and glucokinase, while catalyzing the same reaction, have distinct kinetic properties that reflect their different physiological roles. youtube.comyoutube.com
Hexokinases (I, II, III): These isoenzymes are found in most tissues. wikipedia.orgyoutube.com They exhibit a high affinity for glucose, with a low Michaelis constant (Km) (typically below 1 mM). wikipedia.org This low Km means that hexokinases can operate at near-maximal velocity even at the low glucose concentrations found in the blood during fasting. These enzymes follow Michaelis-Menten kinetics. wikipedia.org
Glucokinase (GK or Hexokinase IV): This enzyme is primarily located in liver and pancreatic β-cells. proteopedia.orgyoutube.com In contrast to other hexokinases, glucokinase has a low affinity for glucose, with a much higher Km (around 10 mM). wikipedia.orgyoutube.com This means its activity is highly dependent on the glucose concentration, increasing significantly only when blood glucose levels are high, such as after a carbohydrate-rich meal. proteopedia.orgyoutube.com Glucokinase does not follow simple Michaelis-Menten kinetics but displays positive cooperativity with glucose. wikipedia.orgnih.gov
| Enzyme | Tissue Location | Km for Glucose | Affinity for Glucose | Vmax | Kinetics |
|---|---|---|---|---|---|
| Hexokinase (I-III) | Most tissues (muscle, brain, etc.) wikipedia.orgyoutube.com | Low (<1 mM) wikipedia.org | High youtube.comyoutube.com | Low youtube.com | Michaelis-Menten wikipedia.org |
| Glucokinase (IV) | Liver, Pancreatic β-cells proteopedia.orgyoutube.com | High (~10 mM) wikipedia.orgyoutube.com | Low youtube.comyoutube.com | High youtube.com | Sigmoidal (Positive Cooperativity) wikipedia.orgnih.gov |
Regulatory Interactions and D-Glucose-6-Phosphate Feedback Inhibition
A key difference between hexokinases and glucokinase lies in their regulation by the product of the reaction, D-Glucose-6-phosphate.
Hexokinase Inhibition: Hexokinases I, II, and III are subject to strong allosteric feedback inhibition by G6P. proteopedia.orgwikipedia.orgyoutube.com When the cellular concentration of G6P rises, indicating that the cell's energy needs are being met and downstream pathways are saturated, G6P binds to the hexokinase enzyme and inhibits its activity. proteopedia.orgyoutube.com This prevents the cell from phosphorylating more glucose than it can use, thus conserving energy.
Glucokinase Regulation: In stark contrast, glucokinase is not inhibited by G6P. wikipedia.orgyoutube.comquora.com This lack of product inhibition is crucial for the liver's function as a glucose buffer. quora.com After a meal, when blood glucose is high, the liver must continue to take up and phosphorylate large amounts of glucose to store as glycogen or convert to fatty acids, even when intracellular G6P levels are high. quora.com If glucokinase were inhibited by G6P, this vital function would be compromised. Instead, glucokinase activity is regulated by its interaction with the glucokinase regulatory protein (GKRP). nih.gov
Studies have also suggested that the G6P produced by glucokinase and hexokinase I may exist in different subcellular pools, as G6P from glucokinase activity was shown to be more effective at promoting the activation of glycogen synthase. nih.gov
Phosphoglucose Isomerase (PGI)
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase, is a crucial housekeeping enzyme that catalyzes the second step in glycolysis. nih.govproteopedia.org It is responsible for the reversible interconversion of an aldose, D-glucose-6-phosphate, into a ketose, D-fructose-6-phosphate. proteopedia.orgnzytech.com
Isomerization Reaction and Metabolic Control
The reaction catalyzed by PGI is a readily reversible isomerization. proteopedia.org The direction of the reaction is driven by the relative cellular concentrations of the substrate and product. proteopedia.org The proposed mechanism involves an acid/base catalysis that facilitates the opening of the glucose ring, isomerization via an enediol intermediate, and subsequent closing to form the fructose (B13574) ring. proteopedia.org
While not typically considered a primary regulated or rate-limiting step in glycolysis, research has revealed that PGI activity exerts significant control over the concentration of G6P. creative-proteomics.com Metabolic control analysis in cardiomyocytes identified that the concentration of G6P is highly dependent on PGI activity. ahajournals.orgnih.govahajournals.org Inhibition of PGI leads to a buildup of G6P, which can then be shunted into other pathways. ahajournals.orgnih.gov For instance, PGI inhibition in heart muscle cells was shown to cause G6P accumulation, which in turn increased protein synthesis through the activation of the mTOR signaling pathway, demonstrating a critical link between glycolytic flux and the regulation of cell growth. nih.govresearchgate.netahajournals.org
Impact on D-Glucose-6-Phosphate Concentration Dynamics
The intracellular concentration of D-Glucose-6-Phosphate (G6P) is a critical node in cellular metabolism, influenced by the balance between its synthesis and consumption. As the first product of glucose phosphorylation upon its entry into the cell, G6P levels fluctuate in response to nutrient availability and the cell's energetic state. nih.gov
High blood glucose levels lead to an increase in intracellular glucose, which is then rapidly phosphorylated to G6P by hexokinases (or glucokinase in the liver). nih.govwikipedia.org This phosphorylation traps the molecule within the cell, committing it to metabolism. wikipedia.org The activity of hexokinase itself is a key determinant of G6P concentration. For instance, in cerebral cortex tissue, the enzyme's activity is sensitive to the concentrations of magnesium ions (Mg²⁺) and adenosine (B11128) triphosphate (ATP). While Mg²⁺ is required for activity, concentrations above 5mM can potentiate the inhibitory effect of G6P on hexokinase. nih.gov Similarly, a high ATP/Mg²⁺ ratio enhances the inhibition of hexokinase by G6P, suggesting that free ATP, rather than the ATP-Mg²⁺ complex, is the inhibitory species. nih.gov
Conversely, G6P concentration is decreased by its consumption through various metabolic pathways. The primary routes for G6P utilization are glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis. nih.govwikipedia.org The flux through these pathways is tightly regulated. For example, the enzyme glucose-6-phosphate dehydrogenase (G6PD), which initiates the PPP, is stimulated by its substrate, G6P. wikipedia.orgnih.gov Therefore, an increase in G6P can drive its own consumption via the PPP. Furthermore, factors like amino acid availability can also impact G6P levels; studies have shown that amino acid starvation can lead to a decrease in G6P concentration. researchgate.net The liver plays a special role in glucose homeostasis, where G6P can be dephosphorylated back to glucose by glucose-6-phosphatase and released into the bloodstream during fasting periods. nih.gov
Factors Influencing Intracellular D-Glucose-6-Phosphate (G6P) Concentration
| Factor | Effect on G6P Concentration | Mechanism/Note | Source |
|---|---|---|---|
| High Extracellular Glucose | Increase | Increased uptake and phosphorylation by hexokinase/glucokinase. | nih.govwikipedia.org |
| Hexokinase/Glucokinase Activity | Increase | Catalyzes the formation of G6P from glucose. | nih.gov |
| High ATP (relative to Mg²⁺) | Decrease (indirectly) | Potentiates the feedback inhibition of hexokinase by G6P, thus lowering the rate of G6P synthesis. | nih.gov |
| Flux through Glycolysis & PPP | Decrease | Consumes G6P as a substrate. G6P itself can activate G6PD, the rate-limiting enzyme of the PPP. | wikipedia.orgwikipedia.org |
| Amino Acid Starvation | Decrease | Leads to lower G6P levels through complex regulatory networks. | researchgate.net |
| Glucose-6-Phosphatase Activity (Liver) | Decrease | Hydrolyzes G6P to glucose for release into the blood. | nih.gov |
Phosphoglucomutase
Phosphoglucomutase (PGM) is a critical enzyme that catalyzes the reversible isomerization of D-glucose-6-phosphate (G6P) to glucose-1-phosphate (G1P). wikipedia.orgebi.ac.uknumberanalytics.com This reaction is a pivotal step connecting glycolysis with glycogen metabolism. numberanalytics.comtaylorandfrancis.com When glycogen is being synthesized (glycogenesis), PGM converts G6P, readily produced from glucose, into G1P. wikipedia.orgebi.ac.uk This G1P is then activated to UDP-glucose, the direct precursor for glycogen synthase. wikipedia.orgwikipedia.org Conversely, during glycogen breakdown (glycogenolysis), PGM converts the G1P released from glycogen stores into G6P, which can then enter glycolysis to generate energy or be dephosphorylated and released as glucose by the liver. wikipedia.org
The catalytic mechanism involves a phosphoryl group transfer. The enzyme, which has a phosphorylated serine residue in its active site, donates its phosphate to the substrate (either G1P or G6P) to form a transient intermediate, glucose-1,6-bisphosphate. wikipedia.orgebi.ac.uk The enzyme then accepts a phosphate group from the other position of the intermediate, resulting in the product and regenerating the phosphorylated enzyme. ebi.ac.uk This reaction requires a divalent metal ion, typically magnesium (Mg²⁺) or cadmium, which complexes with the phosphoryl group at the active site. wikipedia.org
The interconversion between G6P and G1P is a near-equilibrium reaction. Experimental data shows that at equilibrium, the concentration of G6P is significantly higher than that of G1P, indicating that the formation of G6P is favored. brainly.comquizlet.com
Equilibrium of the Phosphoglucomutase Reaction
| Compound | Equilibrium Concentration (Example) | Equilibrium Constant (Keq) | Source |
|---|---|---|---|
| D-Glucose-1-Phosphate (G1P) | 3.0 x 10⁻³ M | ~19.3 | brainly.comquizlet.comchegg.com |
| D-Glucose-6-Phosphate (G6P) | 5.8 x 10⁻² M |
The equilibrium constant (Keq) is calculated as [G6P]/[G1P]. A Keq of approximately 19.3 demonstrates that the equilibrium lies far to the right, favoring the formation of D-Glucose-6-Phosphate.
Other Significant Regulatory Enzymes and Pathways
Phosphofructokinase-1 (PFK1) is a key regulatory enzyme that functions as the "gatekeeper" of glycolysis. nih.govnih.gov It catalyzes the irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP), which is the committed step of the glycolytic pathway. nih.govyoutube.combioscientifica.com While D-glucose-6-phosphate (G6P) is not a direct allosteric regulator of PFK1, its role is integral as the immediate precursor to the PFK1 substrate, F6P. The enzyme phosphoglucose isomerase readily converts G6P to F6P. wikipedia.org
The regulation of PFK1 is a classic example of allostery, where the enzyme's activity is modulated by the energy status of the cell. nih.gov High levels of ATP, a signal of high cellular energy, allosterically inhibit PFK1. bioscientifica.comyoutube.comwikipedia.org This inhibition is unusual because ATP is also a substrate for the reaction. wikipedia.org Conversely, signals of low cellular energy, such as AMP and ADP, are potent allosteric activators of PFK1, relieving the ATP-induced inhibition. nih.govyoutube.com Therefore, the concentration of G6P, by feeding into the F6P pool, directly influences the substrate availability for the primary control point of glycolysis, which is exquisitely sensitive to the cell's energy charge.
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients and growth factors. nih.govmdpi.com The relationship between D-glucose-6-phosphate (G6P) and mTOR activation is indirect but essential. Research indicates that the phosphorylation of glucose to G6P is a necessary prerequisite for insulin-dependent mTOR signaling. wikipedia.org
While mTORC1 signaling is sensitive to glucose availability, it does not appear to sense G6P directly. Instead, studies in cells lacking the energy sensor AMPK have shown that mTORC1 senses a glycolytic metabolite further downstream, specifically dihydroxyacetone phosphate (DHAP). nih.gov However, the production of G6P is the gateway to generating these downstream signaling molecules. Furthermore, there is a regulatory link between mTOR and G6P metabolism. Inhibition of mTORC1 has been shown to reduce the levels of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP), which uses G6P as its substrate. nih.gov This suggests a feedback mechanism where mTOR, activated in part by glucose metabolism initiated by G6P, in turn regulates the flux of G6P into the PPP.
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, activated during states of energy depletion (high AMP:ATP ratio) to switch on catabolic pathways that generate ATP while switching off anabolic, energy-consuming processes. nih.govyoutube.com D-glucose-6-phosphate (G6P) metabolism is modulated by AMPK activity.
Several studies have demonstrated that the activation of AMPK leads to the inhibition of glucose-6-phosphate dehydrogenase (G6PD) expression. nih.govnih.govresearchgate.net G6PD is the primary enzyme utilizing G6P in the pentose phosphate pathway (PPP) to produce NADPH for reductive biosynthesis and antioxidant defense. nih.gov By inhibiting G6PD, activated AMPK effectively diverts G6P away from the anabolic PPP, conserving it for energy generation through glycolysis. This effect can be mediated by various upstream signals; for instance, polyunsaturated fatty acids have been shown to activate AMPK, which in turn inhibits the insulin-mediated induction of G6PD. nih.govnih.gov
Furthermore, research in yeast suggests a more direct role, where G6P itself, and not a downstream metabolite like fructose-1,6-bisphosphate, is involved in controlling the phosphorylation (and thus activity) state of the AMPK homolog, Snf1. nih.gov This indicates that G6P levels can directly signal glucose availability to the AMPK system, modulating its activity to maintain cellular energy homeostasis.
Allosteric Modulation of β-Glucosidase
D-glucose-6-phosphate (G6P) has been identified as a significant allosteric modulator of β-glucosidase, an enzyme crucial for the final step in the enzymatic hydrolysis of cellulose (B213188). nih.govnih.gov This modulation is of particular interest in industrial applications, such as second-generation biofuel production, where the efficiency of cellulose conversion to fermentable sugars is paramount. nih.govnih.gov
Research has demonstrated that G6P acts as a positive allosteric modulator, or activator, of β-glucosidase A from the bacterium Bacillus polymyxa. nih.govnih.govacs.org Unlike the product inhibition often seen with glucose, G6P binding to the enzyme leads to several beneficial effects, including enhanced enzymatic efficiency, increased thermoresistance, and a notable tolerance to glucose inhibition. nih.govnih.govacs.org
The interaction between G6P and β-glucosidase occurs at an allosteric site, a location distinct from the enzyme's active site. nih.govresearchgate.net Through a combination of in silico docking studies, using site-identification by ligand competitive saturation (SILCS), and site-directed mutagenesis, researchers have successfully identified the specific allosteric binding site for G6P on B. polymyxa β-glucosidase A. nih.govnih.govacs.org This binding is primarily driven by electrostatic interactions between the negatively charged phosphate group of G6P and positively charged amino acid residues, such as lysine, within the binding pocket. nih.gov
The binding of a single G6P molecule per enzyme monomer induces conformational changes that are responsible for the observed increase in catalytic activity and stability. nih.govacs.org Interestingly, this allosteric activation by G6P also appears to cause a mechanistic shift in the enzyme's function, promoting the transglycosylation reaction over the hydrolysis reaction. nih.govnih.gov This suggests a potential role for G6P in signaling for polysaccharide synthesis. nih.govacs.org
Kinetic studies have quantified the allosteric activation. For the wild-type B. polymyxa β-glucosidase A, G6P binds with a dissociation constant (Kd) of 18 ± 4 mM. nih.gov The presence of G6P leads to an increase in the enzyme's catalytic efficiency. The impact of ionic strength on this interaction has also been investigated, revealing that increasing salt concentrations can weaken the allosteric activation, further supporting the role of electrostatic interactions in G6P binding. nih.gov For instance, the presence of 100 mM sodium chloride (NaCl) increased the Kd for G6P from 5.3 mM to 7.1 mM. nih.gov
It is noteworthy that not all β-glucosidases are activated by G6P. For example, the β-glucosidase from Prunus dulcis (almond) does not exhibit this allosteric activation, which has allowed for comparative structural analyses to pinpoint the specific regions responsible for G6P binding in the B. polymyxa enzyme. nih.govacs.org
Research Findings on Allosteric Modulation of B. polymyxa β-glucosidase A by G6P
| Condition | Dissociation Constant (Kd) for G6P (mM) | Activation Factor (β) | Reference |
|---|---|---|---|
| Wild-type enzyme | 18 ± 4 | Not specified | nih.gov |
| Absence of NaCl | 5.3 | 1.9 | nih.gov |
| Presence of 100 mM NaCl | 7.1 | 1.7 | nih.gov |
D Glucose 6 Phosphate in Metabolic Reprogramming and Dysregulation Research
Hepatic Metabolism and Glucose Homeostasis Dysfunction
The liver is the primary organ responsible for maintaining glucose homeostasis. frontiersin.org It takes up glucose after a meal, storing it as glycogen (B147801), and produces glucose during fasting periods to ensure a stable blood glucose supply. frontiersin.orgnih.gov D-Glucose-6-phosphate is the first intracellular metabolite of glucose and a key hub in the liver's intricate metabolic network, directing glucose to either storage, energy production, or biosynthetic pathways. mdpi.comnih.gov Dysfunction in the management of hepatic G6P is central to several metabolic disorders.
In type 2 diabetes, the liver's ability to regulate glucose production is impaired, leading to fasting hyperglycemia. mdpi.comspandidos-publications.com Research in models of type 2 diabetes reveals that despite impaired glucose uptake in some tissues, high blood glucose levels lead to an increased flux of G6P within hepatocytes. mdpi.com This elevated G6P level promotes the upregulation of enzymes involved in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and de novo lipogenesis. mdpi.comfrontiersin.org
Studies have shown that in diabetic states, the activity of glucose-6-phosphatase (G6Pase), the enzyme that dephosphorylates G6P to release free glucose, is often elevated. nih.govfrontiersin.org This contributes to the excessive endogenous glucose production (EGP) characteristic of type 2 diabetes. mdpi.comnih.gov The transcription factor carbohydrate response element-binding protein (ChREBP) plays a significant role in this process, linking high glucose levels to the activation of lipogenic genes, partly in response to the increased G6P pool. mdpi.comnih.gov This metabolic reprogramming downstream of G6P is a key contributor to the pathologies associated with type 2 diabetes. mdpi.com
Table 1: Key Metabolic Changes in Hepatic G6P Metabolism in Type 2 Diabetes Models
| Metabolic Pathway | Change in T2D Models | Key Regulators/Enzymes Involved | Consequence |
| Endogenous Glucose Production (EGP) | Increased | Glucose-6-phosphatase (G6Pase) | Fasting Hyperglycemia |
| Glycolysis | Activated | Liver Pyruvate (B1213749) Kinase (L-PK) | Increased substrate for lipogenesis |
| Pentose Phosphate Pathway (PPP) | Activated | Glucose-6-phosphate dehydrogenase (G6PDH) | Increased NADPH for reductive biosynthesis |
| De Novo Lipogenesis (DNL) | Increased | ChREBP, ACC, FAS | Hepatic Steatosis |
Data sourced from multiple research findings. mdpi.comfrontiersin.orgnih.gov
Glycogen Storage Diseases (GSDs) are a group of inherited metabolic disorders caused by defects in enzymes or transporters involved in glycogen synthesis or breakdown. nih.govnih.gov Glycogen Storage Disease Type I (GSD I), also known as von Gierke disease, is directly caused by a deficiency in the glucose-6-phosphatase (G6Pase) system. nih.govnih.govnih.gov This deficiency prevents the final step of gluconeogenesis and glycogenolysis, which is the conversion of G6P to free glucose. nih.gov
The inability to dephosphorylate G6P leads to its massive accumulation within the hepatocytes. mdpi.comnih.gov This buildup of G6P has several metabolic consequences:
Severe Hypoglycemia: The inability to release glucose into the bloodstream results in severe hypoglycemia during fasting periods. mdpi.comnih.gov
Hepatomegaly: The excess G6P is shunted into glycogen synthesis, leading to a massive accumulation of glycogen in the liver and causing significant liver enlargement (hepatomegaly). nih.govnih.gov
Metabolic Reprogramming: The accumulated G6P is forced into other metabolic pathways, such as glycolysis and the pentose phosphate pathway. mdpi.com This leads to hyperlacticacidemia (from excess pyruvate being converted to lactate) and hyperlipidemia (as the excess acetyl-CoA from glycolysis is directed towards fatty acid synthesis). nih.gov
GSD I provides a clear and direct example of how the dysregulation of a single step in G6P metabolism can lead to profound and systemic metabolic derangement. mdpi.comnih.gov
Hepatic steatosis, or non-alcoholic fatty liver disease (NAFLD), is characterized by the accumulation of fat, primarily triglycerides, in the liver. bohrium.comnih.gov There is a strong association between dysregulated G6P metabolism and the development of hepatic steatosis. mdpi.combohrium.com In both type 2 diabetes and GSD I, a major metabolic consequence of altered G6P flux is an increase in de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. mdpi.com
High concentrations of G6P, whether from hyperglycemia in diabetes or G6Pase deficiency in GSD I, drive the glycolytic pathway, producing an excess of pyruvate and subsequently acetyl-CoA. mdpi.com This surplus of acetyl-CoA is then channeled into the synthesis of fatty acids and triglycerides. bohrium.comnih.gov The transcription factor ChREBP is a key mediator in this process, activated by high glucose metabolites including G6P, which in turn upregulates the entire genetic program for DNL. mdpi.combohrium.com This sustained increase in fat production leads directly to the development of hepatic steatosis, which can progress to more severe liver diseases. mdpi.comnih.gov Approximately 70% of individuals with type 2 diabetes may also have NAFLD. bohrium.com
Role in Cell Proliferation and Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. A key feature of this reprogramming is an altered glucose metabolism, often characterized by the Warburg effect—an increased rate of glycolysis even in the presence of oxygen. nih.gov D-Glucose-6-phosphate, as the entry point for glucose into cellular metabolism, plays a critical role in fueling tumorigenesis by providing not only energy but also essential building blocks for biosynthesis and maintaining redox balance. nih.govnih.gov
In many types of cancer, there is an increased uptake of glucose and a corresponding increase in the flux of D-Glucose-6-phosphate into various metabolic pathways that support tumor growth. nih.govspandidos-publications.com A significant portion of this G6P is shunted into the Pentose Phosphate Pathway (PPP). frontiersin.orgnih.govbohrium.com The enzyme that catalyzes the first and rate-limiting step of the PPP, Glucose-6-phosphate dehydrogenase (G6PD), uses G6P as its substrate. spandidos-publications.comnih.gov
Upregulation of G6PD is a common feature in numerous cancers, including breast, lung, liver, and prostate cancer, and is often associated with poor patient prognosis. mdpi.comnih.govspandidos-publications.com This increased G6PD activity drives a higher flux of G6P through the PPP, which has two major outputs crucial for tumorigenesis:
Ribose-5-phosphate (B1218738) (R5P): This is a precursor for the synthesis of nucleotides (DNA and RNA), which are essential for rapidly proliferating cancer cells. mdpi.comspandidos-publications.combohrium.com
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate): This is a critical reducing equivalent required for the synthesis of fatty acids and for antioxidant defense. frontiersin.orgnih.govnih.gov
By controlling the flux of G6P into the PPP, cancer cells can effectively manage the supply of these vital components, thereby sustaining their high rate of proliferation and growth. nih.govnih.gov
Table 2: Role of Increased G6P Flux via the Pentose Phosphate Pathway in Cancer
| Product of PPP | Function in Cancer Cells | Significance for Tumorigenesis |
| Ribose-5-Phosphate (R5P) | Precursor for nucleotide (DNA, RNA) synthesis | Supports rapid cell division and proliferation |
| NADPH | Reductive biosynthesis (e.g., fatty acids), Antioxidant defense (e.g., regeneration of glutathione) | Sustains membrane production and protects against oxidative stress |
Data sourced from multiple research findings. mdpi.comfrontiersin.orgspandidos-publications.comnih.gov
Cancer cells often experience high levels of oxidative stress due to their rapid metabolism and production of reactive oxygen species (ROS). nih.govspandidos-publications.com To counteract this, they must maintain a robust antioxidant system, a state known as redox homeostasis. The NADPH produced from the G6P-fueled PPP is the primary means by which cancer cells maintain this balance. spandidos-publications.comnih.gov NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH), a major cellular antioxidant, which detoxifies ROS. mdpi.comspandidos-publications.com
By upregulating G6PD and increasing the flux of G6P through the PPP, cancer cells can produce large amounts of NADPH, thereby enhancing their antioxidant capacity and protecting themselves from ROS-induced damage and apoptosis. nih.govspandidos-publications.com This enhanced redox homeostasis not only supports survival but also contributes significantly to chemoresistance. mdpi.comnih.govnih.gov Many chemotherapeutic agents, such as cisplatin (B142131), work by inducing oxidative stress to kill cancer cells. nih.gov Tumors with high G6PD activity and a large NADPH pool are better equipped to neutralize this oxidative assault, rendering the chemotherapy less effective. nih.govnih.gov
Research has shown that inhibiting G6PD can sensitize resistant cancer cells to chemotherapy. mdpi.comnih.gov By reducing the G6P flux into the PPP and depleting the NADPH pool, these inhibitors compromise the cancer cells' antioxidant defenses, making them more vulnerable to the cytotoxic effects of chemotherapeutic drugs. mdpi.comnih.govnih.gov
Oxidative Stress Responses and NADPH Production
D-Glucose-6-phosphate (G6P), provided in research contexts as D-Glucose-6-phosphate disodium (B8443419) salt, is a central molecule in cellular metabolism, positioned at the crossroads of glycolysis and the pentose phosphate pathway (PPP). Its role is particularly critical in the cellular response to oxidative stress, primarily by serving as the initial substrate for the PPP, the main pathway for the production of the reduced form of nicotinamide (B372718) adenine dinucleotide phosphate (NADPH). wikipedia.org NADPH is an essential reductive coenzyme that provides the reducing power for antioxidant systems, protecting cells from damage by reactive oxygen species (ROS). nih.govmdpi.com
G6PD Activity and Cellular Defense Mechanisms
The first and rate-limiting step of the pentose phosphate pathway is catalyzed by the cytosolic enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). wikipedia.orgnih.gov This enzyme oxidizes D-glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, a reaction that reduces NADP+ to NADPH. wikipedia.org This production of NADPH is indispensable for cellular defense against oxidative damage. nih.gov
The primary cellular defense mechanism reliant on G6PD activity is the glutathione system. NADPH is the essential cofactor for glutathione reductase, an enzyme that recycles oxidized glutathione (GSSG) back to its reduced state (GSH). mdpi.com Reduced glutathione is a potent antioxidant that can directly neutralize ROS and also acts as a cofactor for glutathione peroxidases, which detoxify harmful peroxides like hydrogen peroxide. wikipedia.orgyoutube.com
Erythrocytes (red blood cells) are particularly dependent on the G6PD-mediated production of NADPH as the PPP is their only source for this crucial reductant. nih.gov This makes them highly vulnerable to oxidative damage if G6PD activity is impaired. nih.gov In other tissues, NADPH produced via the G6PD-catalyzed reaction is also vital for biosynthetic pathways, such as those for fatty acids and isoprenoids, and for the function of NADPH oxidases involved in immune responses. wikipedia.org
The activity of G6PD is tightly regulated. It is stimulated by its substrate, G6P, and allosterically inhibited by its product, NADPH. nih.gov An increased demand for NADPH for processes like fatty acid synthesis or antioxidant defense leads to a higher NADP+/NADPH ratio, which in turn stimulates G6PD to produce more NADPH. nih.gov This feedback loop ensures that the cell can rapidly respond to oxidative threats by channeling G6P into the PPP.
Table 1: Key Components of G6PD-Mediated Cellular Defense
| Component | Role in Oxidative Stress Defense |
| D-Glucose-6-Phosphate (G6P) | Initial substrate for the Pentose Phosphate Pathway (PPP). |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Rate-limiting enzyme of the PPP; its activity determines the rate of NADPH production. nih.gov |
| NADP+/NADPH | Coenzyme pair. NADPH provides the reducing equivalents for antioxidant enzymes. The NADP+/NADPH ratio regulates G6PD activity. nih.gov |
| Glutathione Reductase | An NADPH-dependent enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). mdpi.com |
| Glutathione (GSH) | A major cellular antioxidant that detoxifies reactive oxygen species (ROS). mdpi.com |
Non-Enzymatic Functions in Stress Neutralization
The principal contribution of D-glucose-6-phosphate to the neutralization of oxidative stress is overwhelmingly enzymatic, acting as the substrate for G6PD in the NADPH-producing pentose phosphate pathway. nih.gov Research has not identified a significant direct, non-enzymatic role for G6P in scavenging free radicals or otherwise neutralizing oxidative stress. Its protective effects are mediated through its metabolic conversion. The generation of NADPH is the critical link between G6P and cellular antioxidant capacity, as NADPH is required by key antioxidant systems, including the glutathione and thioredoxin systems, to counteract the damaging effects of ROS. nih.govnih.gov Therefore, the function of G6P in stress neutralization is tied to its role as a metabolic precursor rather than as a direct chemical antioxidant.
Biochemical Parameters in G6PD Deficient States
G6PD deficiency is the most common human enzyme defect, affecting an estimated 400 million people globally. researchgate.net It is an X-linked genetic disorder caused by mutations in the G6PD gene, leading to reduced enzyme activity and stability. researchgate.net The deficiency makes individuals, particularly males, susceptible to acute hemolytic anemia triggered by oxidative stressors such as certain infections, medications (e.g., some antibiotics and antimalarials), and the ingestion of fava beans. wikipedia.orgresearchgate.net
The core biochemical defect in G6PD deficiency is the inability to produce sufficient NADPH to maintain redox homeostasis within red blood cells under conditions of increased oxidative stress. nih.gov This leads to a cascade of damaging events. Without adequate NADPH, glutathione reductase cannot efficiently regenerate reduced glutathione (GSH). mdpi.com The resulting depletion of GSH impairs the cell's ability to detoxify ROS, leading to the oxidation of proteins and lipids in the erythrocyte membrane. This damage can result in the formation of Heinz bodies (aggregates of denatured hemoglobin) and premature destruction of the red blood cells (hemolysis), causing anemia and jaundice. researchgate.net
While most individuals with G6PD deficiency are asymptomatic, the biochemical parameters of their erythrocytes are distinct, particularly when challenged. Quantitative spectrophotometric tests are the gold standard for diagnosing the condition, measuring the rate of NADPH production from NADP+. researchgate.net
Table 2: Comparison of Biochemical Parameters in G6PD Normal vs. Deficient States
| Biochemical Parameter | Normal G6PD Status | G6PD Deficient Status | Clinical Implication |
| G6PD Enzyme Activity | Normal range (WHO Class IV: 60-150%) | Reduced (WHO Class I-III: <1% to 60% of normal) | Diagnostic marker; determines severity of deficiency. researchgate.net |
| NADPH Production | Sufficient to meet cellular needs, increases in response to stress. | Basal levels may be adequate, but cannot increase sufficiently under oxidative challenge. | Impaired defense against oxidative damage. nih.gov |
| Reduced Glutathione (GSH) Levels | Maintained at high levels, regenerated efficiently. | Depleted under oxidative stress due to lack of NADPH for regeneration. mdpi.com | Increased susceptibility of cells to ROS-induced damage. |
| Erythrocyte Lifespan | ~120 days | Reduced, especially during hemolytic episodes. | Leads to hemolytic anemia. researchgate.net |
| Susceptibility to Hemolysis | Low; can cope with typical oxidative stressors. | High; triggered by specific drugs, infections, or fava beans. | A key clinical manifestation of the deficiency. wikipedia.org |
Studies have shown that different testing methods can yield varying prevalence rates. For instance, a study in Saudi Arabia found a G6PD deficiency prevalence of 4.6% using a fluorescence spot test (detecting only males), but 5.7% (including females) when using a more sensitive quantitative spectrometric method, highlighting the importance of robust biochemical testing.
Methodological Approaches and Research Applications of D Glucose 6 Phosphate Disodium Salt
Biochemical Assay Substrate
D-Glucose-6-phosphate disodium (B8443419) salt is widely utilized as a substrate in numerous biochemical assays to determine the activity of specific enzymes. creative-enzymes.com Its purity and stability in solution make it a reliable component for these analytical procedures. sigmaaldrich.comsrlchem.com
Enzymatic Activity Determination (e.g., G6PDH, Mannitol-1-Phosphatase, SapM)
A primary application of D-Glucose-6-phosphate disodium salt is in the measurement of Glucose-6-Phosphate Dehydrogenase (G6PDH) activity. nih.gov G6PDH is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, and its activity is crucial for producing NADPH, which protects cells from oxidative stress. assaygenie.comcellsignal.comsigmaaldrich.com Assays for G6PDH activity typically involve monitoring the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm. nih.govmdpi.com In these assays, D-Glucose-6-phosphate serves as the specific substrate that initiates the enzymatic reaction. nih.govcellsignal.com The rate of NADPH production is directly proportional to the G6PDH activity in the sample. assaygenie.comsigmaaldrich.com This method is fundamental in diagnosing G6PDH deficiency, a common genetic disorder.
D-Glucose-6-phosphate disodium salt also functions as a substrate for other enzymes, including Mannitol-1-Phosphatase. Research has shown that liver extracts can catalyze the conversion of mannitol (B672) to mannitol-1-phosphate more rapidly in the presence of D-glucose-6-phosphate than with ATP. nih.gov This conversion is attributed to the microsomal enzyme glucose-6-phosphatase. nih.gov In studies of mannitol metabolism, D-glucose-6-phosphate can be used to assess the activity of enzymes like recombinant mannitol-1-phosphatase (M1Pase). glpbio.com
Furthermore, D-Glucose-6-phosphate is employed as a substrate to investigate the specificity of the protein SapM. glpbio.com By providing D-Glucose-6-phosphate as a potential substrate, researchers can determine if SapM exhibits phosphatase activity towards this specific phosphorylated sugar.
Enzyme Kinetics Studies
The study of enzyme kinetics is essential for understanding the fundamental mechanisms of enzyme action. D-Glucose-6-phosphate disodium salt is a valuable tool in these investigations, allowing for the determination of key kinetic parameters and the characterization of enzyme modulators.
Substrate Affinity and Reaction Mechanism Elucidation
D-Glucose-6-phosphate disodium salt is used to determine the substrate affinity (Km) of enzymes like G6PDH. For instance, in studies of G6PDH from Helicobacter pylori, the apparent Km value for D-Glucose-6-phosphate was determined to be 75.0 µM. mdpi.com This parameter is crucial for comparing the enzyme's efficiency across different species and under various conditions.
The reaction mechanism of G6PDH has also been elucidated through studies utilizing D-Glucose-6-phosphate. The proposed mechanism involves a histidine residue (His-240) acting as a general base to abstract a proton from the C1-hydroxyl group of D-Glucose-6-phosphate. stackexchange.comebi.ac.uk This facilitates the transfer of a hydride to NADP+, forming NADPH. stackexchange.comebi.ac.uk An aspartate residue (Asp-177) stabilizes the positive charge that develops on the histidine during the transition state. stackexchange.com
| Enzyme | Organism | Apparent Km for G6P (µM) | Reference |
| Glucose-6-Phosphate Dehydrogenase | Helicobacter pylori | 75.0 | mdpi.com |
Characterization of Enzyme Inhibitors and Activators
D-Glucose-6-phosphate disodium salt is instrumental in the screening and characterization of enzyme inhibitors and activators. For example, in the search for novel G6PDH inhibitors, a high-throughput screening assay was developed based on the enzymatic reaction with D-Glucose-6-phosphate. nih.gov This led to the identification of Wedelolactone as a non-competitive, reversible inhibitor of G6PDH. nih.gov
Kinetic studies using D-Glucose-6-phosphate as the substrate can reveal the mode of inhibition. For instance, some inhibitors of G6PDH act competitively with respect to D-Glucose-6-phosphate, while others exhibit non-competitive or uncompetitive inhibition with respect to this substrate but are competitive with NADP+. mdpi.comresearchgate.net Similarly, the inhibitory effects of compounds like mannitol-1-phosphate on glucokinase are studied in the presence of D-glucose-6-phosphate, which influences the formation of the inhibitory compound. nih.gov
Conversely, D-Glucose-6-phosphate can be used to study enzyme activation. High concentrations of ATP allosterically inhibit the enzyme phosphofructokinase, a key control point in glycolysis, while high concentrations of AMP activate it. wikipedia.org The substrate for this enzyme, fructose-6-phosphate (B1210287), is in equilibrium with glucose-6-phosphate. wikipedia.org
| Compound | Target Enzyme | Mode of Action | Effect | Reference |
| Wedelolactone | Glucose-6-Phosphate Dehydrogenase | Non-competitive, Reversible Inhibitor | Inhibits ovarian cancer cell proliferation | nih.gov |
| Palmitoyl-CoA | Glucose-6-Phosphate Dehydrogenase | Competitive Inhibitor (with respect to G6P) | Regulates G6PDH activity | researchgate.net |
| Mannitol-1-phosphate | Glucokinase | Agonist of regulatory protein | Reinforces inhibitory action | nih.gov |
| ATP | Phosphofructokinase | Allosteric Inhibitor | Inhibits glycolysis | wikipedia.org |
| AMP | Phosphofructokinase | Allosteric Activator | Activates glycolysis | wikipedia.org |
Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a cell. Stable isotope tracing is a key component of this analysis, and labeled forms of D-Glucose-6-phosphate are central to these studies. vanderbilt.edu
Stable Isotope Tracing Techniques (e.g., U-¹³C₆ labeled D-Glucose-6-Phosphate)
Uniformly labeled D-Glucose-6-phosphate with carbon-13 (U-¹³C₆ D-Glucose-6-Phosphate) is a widely used tracer in metabolic flux analysis. medchemexpress.commedchemexpress.commedchemexpress.com By introducing this labeled substrate to cells or organisms, researchers can track the fate of the carbon atoms as they are processed through various metabolic pathways. nih.govnih.gov
This technique allows for the quantification of flux through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. nih.govnih.gov For example, the appearance of labeled intermediates in the pentose phosphate pathway, such as ribose-5-phosphate (B1218738), provides a direct measure of the pathway's activity. nih.gov Similarly, the labeling patterns of TCA cycle intermediates reveal the extent to which glucose is being used for energy production. nih.gov
Recent studies have utilized ¹³C metabolic flux analysis to investigate metabolic alterations in various conditions, such as in cancer cells or in response to specific inhibitors. nih.govnih.gov For instance, by treating endothelial cells with inhibitors of specific metabolic pathways and tracing the metabolism of ¹³C-glucose, researchers can uncover how cells adapt to metabolic perturbations. nih.gov
| Isotope Tracer | Application | Key Findings | Reference |
| [U-¹³C]-glucose | Tracing glycolytic intermediates in breast cancer cells | Altered levels of ¹³C-labeled fructose-6-phosphate and glyceraldehyde-3-phosphate in NAT1 knockout cells. | nih.gov |
| ¹³C₆-Glucose | Comparing glucose metabolism in Spalax and rat skin cells under hypoxia | Spalax cells show upregulated pentose phosphate pathway and higher NADPH levels. | nih.gov |
| ¹³C-glucose | Investigating endothelial cell metabolism with pathway inhibitors | Inhibition of polyol, pentose phosphate, or hexosamine biosynthetic pathways leads to adjustments in TCA cycle activity. | nih.gov |
Quantitative Metabolomics Approaches
Quantitative metabolomics aims to measure the concentrations of metabolites within biological systems. In this context, D-Glucose-6-phosphate is a key analyte whose levels can provide significant insights into the metabolic state of cells, particularly in disease research.
Metabolomic analyses of cancer cells, for instance, have revealed altered glucose metabolism. In studies of clear cell-renal cell carcinoma (ccRCC), a distinct metabolic signature of increased glucose uptake and utilization was observed. nih.gov Quantitative analysis showed elevated levels of G6P and other metabolites derived from the pentose phosphate pathway, pointing to a prominent role for this pathway in the metabolic reprogramming of these cancer cells. nih.govnih.gov Techniques such as mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are employed for the quantification of G6P. creative-proteomics.comhmdb.ca In one study on ccRCC, inhibiting the G6P-metabolizing enzyme Glucose-6-phosphate dehydrogenase (G6PDH) led to a significant decrease in cancer cell survival, a reduction in NADPH levels, and an increase in reactive oxygen species (ROS), underscoring the importance of the G6P-fueled PPP in maintaining redox homeostasis in these tumors. nih.gov
These findings highlight how quantitative measurements of D-Glucose-6-phosphate can serve as a biomarker and reveal metabolic vulnerabilities in pathological conditions. The immediate phosphorylation of glucose to G6P upon entering the cell effectively traps it for metabolic processes, making its concentration a direct indicator of glucose uptake and flux into key pathways. hmdb.caufp.pt
In Vitro and In Silico Modeling of Metabolic Systems
Mathematical and computational models are indispensable tools for understanding the complex dynamics of metabolic networks. D-Glucose-6-phosphate is a central component in models of carbohydrate metabolism due to its position as a branch point.
Kinetic models use systems of differential equations to describe the rates of enzymatic reactions and the resulting changes in metabolite concentrations over time. researchgate.net D-Glucose-6-phosphate is a crucial node in kinetic models of glycolysis and the pentose phosphate pathway. nih.gov Its production from glucose is catalyzed by hexokinase or glucokinase, a reaction often considered the first committed step of glucose metabolism within the cell. libretexts.orgtaylorandfrancis.com
Models of glycolysis incorporate the conversion of G6P to fructose-6-phosphate by phosphoglucose (B3042753) isomerase. libretexts.orgresearchgate.net Furthermore, kinetic models are used to study the effects of inhibitors on glycolysis. For example, 2-deoxyglucose (2DG) acts as a competitive inhibitor of hexokinase, and its phosphorylated form, 2-deoxyglucose-phosphate, inhibits glucose-6-phosphate isomerase, effectively blocking glycolysis at its initial steps. nih.gov Kinetic models can simulate these inhibitory effects and predict the resulting changes in metabolic flux. nih.gov
The concentration of G6P also influences flux through the pentose phosphate pathway. The first and rate-limiting step of the PPP is the dehydrogenation of G6P by G6PDH. wikipedia.orgebi.ac.uk Kinetic models of pancreatic β-cells, for example, demonstrate how an increase in glucose leads to changes in the G6P pool, affecting the NADPH/NADP+ ratio, which is a critical signal for insulin (B600854) secretion. nih.gov These models allow researchers to simulate how perturbations, such as the overexpression of G6PDH, can shift metabolic flux between glycolysis and the PPP. nih.gov
Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide detailed insights into the interactions between D-Glucose-6-phosphate and various enzymes at an atomic level. These in silico approaches are crucial for understanding enzyme mechanisms, allosteric regulation, and for designing novel therapeutic agents.
Studies on Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, have used computational approaches to investigate how mutations lead to enzyme deficiency. researchgate.netnih.gov MD simulations have shown that certain mutations can decrease the structural stability of the enzyme, altering its function. researchgate.net These computational studies also highlight the importance of the structural NADP+ binding site, which is distant from the catalytic site but crucial for protein stability and folding. researchgate.netnih.gov
G6P is also known to be an allosteric modulator for several enzymes. For instance, computational and site-directed mutagenesis studies have identified an allosteric binding site for G6P on Bacillus polymyxa β-glucosidase A. nih.gov Binding of G6P to this site enhances the enzyme's efficiency and glucose tolerance. nih.gov Similarly, crystallographic and computational studies have explored the allosteric inhibition of glycogen (B147801) phosphorylase b by G6P. nih.gov These studies revealed that G6P binds to the AMP allosteric effector site, inducing conformational changes that stabilize the enzyme in its inactive 'T' state. nih.gov Density Functional Theory (DFT) studies have also been used to characterize the interaction between aluminum ions and G6P, suggesting that aluminum can act as a bridging agent, which may be linked to its toxic effects in biological systems. rsc.org
| Enzyme | Interaction with G6P | Key Findings from Computational Studies | Reference |
|---|---|---|---|
| Glucose-6-phosphate Dehydrogenase (G6PD) | Substrate & Allosteric Regulation | Mutations can decrease structural stability and function. The structural NADP+ site is critical for stability. | researchgate.net |
| β-glucosidase A (Bacillus polymyxa) | Allosteric Activator | Identified an allosteric binding site; G6P binding improves enzymatic efficiency and glucose tolerance. | nih.gov |
| Glycogen Phosphorylase b | Allosteric Inhibitor | G6P binds to the AMP effector site, stabilizing the inactive T-state conformation through specific hydrogen bonds and conformational changes. | nih.gov |
| Phosphoenolpyruvate Carboxylase (PEPC) | Allosteric Activator | Structural studies confirmed a distinct G6P-allosteric site, refuting a competitive activation theory. Binding involves specific hydrogen bonds and CH-π interactions. | portlandpress.com |
Biosynthetic and Chemical Synthesis Research
While D-Glucose-6-phosphate disodium salt is commercially available, research into its production, particularly through environmentally friendly enzymatic routes, is ongoing. These methods offer an alternative to traditional multi-step chemical syntheses. frontiersin.org
The enzymatic production of G6P typically involves the phosphorylation of glucose. This reaction is catalyzed by kinases, with hexokinase and glucokinase being the most common enzymes used. wikipedia.orgnih.gov These enzymes transfer a phosphate group from a donor molecule, almost always adenosine (B11128) triphosphate (ATP), to the C-6 hydroxyl group of glucose. nih.govnih.gov
A significant challenge in large-scale enzymatic synthesis is the cost of the phosphoryl donor, ATP. frontiersin.org Therefore, an effective ATP regeneration system is essential for the process to be economically viable. frontiersin.orgnih.gov Research has focused on identifying and characterizing robust enzymes for both the phosphorylation step and ATP regeneration. For example, studies have evaluated hexokinase from Saccharomyces cerevisiae and glucokinase from Escherichia coli for the primary phosphorylation reaction. frontiersin.orgnih.gov For ATP regeneration, enzymes like polyphosphate kinase 2 (PPK2) from Pseudomonas aeruginosa have been successfully employed, which uses the inexpensive polyphosphate as the phosphate donor. frontiersin.orgnih.gov
One-pot multi-enzyme synthesis, or enzyme cascades, mimic the efficiency of natural metabolic pathways by combining multiple reaction steps in a single reactor. nih.gov This approach avoids the need to isolate intermediates, reduces waste, and can overcome issues like product inhibition. nih.gov
A successful one-pot system for G6P production has been developed using a combination of enzymes. frontiersin.orgnih.govdntb.gov.ua In one study, researchers established a fully enzymatic route to synthesize G6P from glucose by combining Saccharomyces cerevisiae hexokinase (HK) for the phosphorylation and Pseudomonas aeruginosa polyphosphate kinase 2 (PPK2) for ATP regeneration. frontiersin.orgnih.gov After optimizing reaction conditions such as pH, temperature, and enzyme ratios, they achieved a high conversion rate. frontiersin.orgnih.govdntb.gov.ua
This system was further extended to produce G6P directly from cellulose (B213188), a renewable biomass feedstock. frontiersin.orgnih.gov This more complex one-pot reaction included a cellulase (B1617823) from Aspergillus niger to first break down cellulose into glucose, which was then phosphorylated by the HK/PPK2 system. frontiersin.orgnih.gov While the final yield was lower than starting from pure glucose, this work demonstrates the potential for valorizing biomass through enzymatic synthesis of valuable biochemicals like G6P. nih.govnih.govaalto.fi
| System | Key Enzymes | Substrate(s) | Key Results | Reference |
|---|---|---|---|---|
| Two-Enzyme System | S. cerevisiae Hexokinase (HK), P. aeruginosa Polyphosphate Kinase 2 (PPK2) | Glucose, Polyphosphate, ATP (catalytic) | 85% conversion of glucose, yielding 12.56 g/L of G6P in 24 hours. | frontiersin.orgnih.gov |
| Three-Enzyme System | A. niger Cellulase, S. cerevisiae Hexokinase (HK), P. aeruginosa Polyphosphate Kinase 2 (PPK2) | Microcrystalline Cellulose, Polyphosphate, ATP (catalytic) | 77% conversion of glucose released from cellulose, yielding 1.17 g/L of G6P. | frontiersin.orgnih.govnih.gov |
Applications in Structural Biology
D-Glucose-6-phosphate disodium salt, a stable and soluble form of the key metabolic intermediate D-Glucose-6-phosphate (G6P), is a vital tool in the field of structural biology. Its primary application lies in the investigation of enzyme structures and their mechanisms. By co-crystallizing enzymes with this substrate or by studying them in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain profound insights into the conformational states of enzymes and the precise architecture of their binding sites.
Elucidation of Enzyme Conformation and Binding Sites
The binding of D-Glucose-6-phosphate to an enzyme can induce significant conformational changes that are critical for its catalytic activity or allosteric regulation. The use of D-Glucose-6-phosphate disodium salt in structural studies allows for the detailed characterization of these changes and the identification of the amino acid residues that constitute the binding pocket.
One of the most extensively studied enzymes in this context is Glucose-6-phosphate dehydrogenase (G6PD) , the rate-limiting enzyme of the pentose phosphate pathway. X-ray crystallography studies have been instrumental in revealing the three-dimensional structure of G6PD in complex with G6P. These studies have shown that G6P binds to a specific site on the enzyme, inducing a conformational change that is essential for its catalytic activity. The crystal structure of human G6PD reveals a complex network of electrostatic interactions and hydrogen bonds involving G6P and several amino acid residues, including lysines, arginine, histidines, and glutamic acids. wikipedia.org Notably, a proline residue at position 172 plays a crucial role in correctly positioning Lysine (B10760008) 171 for interaction with G6P. wikipedia.org The binding of G6P is also linked to the stability of the dimeric and tetrameric forms of the enzyme. psu.edunih.gov
Another significant example is glycogen synthase (GS) , a key enzyme in the synthesis of glycogen. The allosteric activation of glycogen synthase by G6P is a classic example of metabolic regulation. Crystal structures of yeast glycogen synthase-2 (Gsy2p) in both its basal and G6P-activated states have provided a detailed picture of this activation mechanism. The binding of G6P induces extensive rotations and translations among the subunits of the tetrameric enzyme. pnas.orgnih.gov This rearrangement of the subunit interface frees the active site, facilitating catalysis. nih.govresearchgate.net The binding pocket for G6P is located in a surface pocket adjacent to the N-terminus of a regulatory helix and involves interactions with several conserved residues. nih.gov
The table below summarizes key findings from structural studies of enzymes using D-Glucose-6-phosphate.
| Enzyme | Organism/Source | Method | Key Findings | Reference(s) |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human | X-ray Crystallography | - Identification of the G6P binding site and the network of interacting amino acid residues. - Proline 172 is crucial for the correct positioning of Lysine 171 for substrate binding. - G6P binding influences the stability of the enzyme's oligomeric state. | wikipedia.orgpsu.edu |
| Glycogen Synthase (Gsy2p) | Yeast | X-ray Crystallography | - G6P binding induces large-scale conformational changes, including subunit rotations and translations. - The allosteric binding site is distinct from the active site and involves conserved arginine residues. - Activation involves the release of structural constraints on the active site cleft. | pnas.orgnih.govnih.gov |
| Glucose-6-Phosphate Isomerase | Leishmania mexicana | X-ray Crystallography | - Revealed novel features of the active site in the parasite enzyme compared to its human counterpart. | nih.gov |
| Glucose-6-Phosphatase | Rat Liver Microsomes | Binding Assay | - Demonstrated the presence of two distinct G6P binding sites, a high-affinity transporter site and a lower-affinity catalytic site. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the interaction of G6P with enzymes in solution, providing dynamic information that complements the static pictures from X-ray crystallography. nih.gov For instance, NMR has been used to monitor the conformational changes in enzymes upon G6P binding in real-time. These studies can reveal the kinetics of these changes and the presence of different conformational states in equilibrium. nih.gov
Q & A
Q. How should aqueous solutions of D-glucose-6-phosphate disodium salt (G6P-Na₂) be prepared to ensure stability in enzymatic assays?
G6P-Na₂ is hygroscopic and requires careful handling. Dissolve the crystalline solid in cold aqueous buffers (e.g., PBS pH 7.2) at ≤10 mg/ml. Avoid prolonged storage of solutions (>24 hours) due to hydrolysis risks, especially at neutral or alkaline pH . Pre-aliquot stock solutions and store at -80°C for long-term stability. Always verify pH adjustments post-dissolution, as ionic strength can influence enzyme kinetics .
Q. What are the primary biochemical applications of G6P-Na₂ in metabolic studies?
G6P-Na₂ is a critical substrate for glucose-6-phosphate dehydrogenase (G6PD) in the pentose phosphate pathway (PPP). It is used to:
Q. How can researchers verify the purity and structural integrity of G6P-Na₂ before experiments?
Use HPLC with UV detection (210–220 nm) to confirm ≥98% purity. Validate via:
- Specific rotation : [α]²²/D in H₂O should be +33° to +37° .
- FT-IR spectroscopy : Peaks at 950–1100 cm⁻¹ (phosphate ester) and 3400 cm⁻¹ (hydroxyl groups) .
- Mass spectrometry : Confirm molecular ion peaks at m/z 260.14 (free acid) or 304.10 (disodium salt) .
Advanced Research Questions
Q. How can conflicting data on G6P-Na₂’s role in oxidative stress be resolved in cell-based studies?
Discrepancies arise from cell-type-specific PPP activity and NADPH utilization. To address this:
Q. What methodological considerations are critical when using G6P-Na₂ in colorimetric assays with boronic acids?
G6P-Na₂ binds arylboronic acids, forming colored complexes (λₘₐₓ = 471–536 nm). Optimize by:
- Adjusting DMSO:H₂O ratios (10:1) to enhance solubility .
- Heating to 100°C for 1.5 minutes to intensify chromogenic signals .
- Including EDTA (1 mM) to chelate metal ions that interfere with boronate-G6P interactions .
Q. How does G6P-Na₂ stability vary under different storage conditions, and how can degradation be minimized?
Degradation pathways include hydrolysis (pH-dependent) and oxidation. Stability
- Solid form : Stable for ≥4 years at -20°C in anhydrous, sealed containers .
- Solutions : Half-life <48 hours at 25°C (pH 7.0); extend to 1 week at 4°C . Mitigate degradation by lyophilizing aliquots and adding stabilizers (e.g., 0.1% sodium azide) .
Q. What experimental designs are recommended for studying G6P-Na₂’s role in plant stress responses?
In Arabidopsis, cytosolic G6PD isoforms (e.g., G6PD6) are salinity-responsive. Key steps:
- Use G6PD activity assays with 0.5 mM G6P-Na₂ and 0.5 mM NADP⁺ in Tris-HCl buffer (pH 7.8) .
- Include DTT (1 mM) to inhibit plastidial isoforms and isolate cytosolic activity .
- Combine with ion leakage assays to correlate metabolic flux with membrane integrity under stress .
Methodological Troubleshooting
Q. Why do inconsistencies arise in G6PD activity measurements across laboratories?
Variability stems from:
Q. How can researchers validate G6P-Na₂’s specificity in multi-enzyme systems (e.g., glycogen metabolism)?
Use isotope-labeled G6P-Na₂ (e.g., ¹⁴C) to track incorporation into glycogen.
- Inhibit cross-talk enzymes : Add 1-deoxynojirimycin (α-glucosidase inhibitor) to block unintended pathways .
- LC-MS/MS : Quantify UDP-glucose and fructose-6-phosphate to confirm pathway specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
